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Application Note: This protocol provides a comprehensive methodology for the targeted

deletion of the ECM33 gene in the budding yeast, Saccharomyces cerevisiae. The targeted

gene, ECM33 (YBR078W), encodes a glycosylphosphatidylinositol (GPI)-anchored cell wall

protein involved in maintaining cell wall integrity.[1][2] Deletion of ECM33 has been shown to

result in a weakened cell wall, increased chitin deposition, and altered sensitivity to cell wall

stressing agents.[1][3] Furthermore, ecm33Δ mutants have displayed altered glucose uptake

and impacts on fermentation efficiency, making this an important target for studies in cell wall

biology, stress response, and industrial applications.[4][5][6][7]

This protocol employs a widely used and efficient PCR-based gene deletion strategy. A

selectable marker cassette, in this case, the KanMX marker which confers resistance to the

antibiotic G418 (Geneticin), is amplified by PCR. The primers used for this amplification are

designed with tails that are homologous to the regions immediately upstream and downstream

of the ECM33 open reading frame (ORF). This PCR product is then transformed into yeast

cells, and through homologous recombination, the ECM33 ORF is replaced by the KanMX

cassette. Subsequent selection on G418-containing medium allows for the isolation of

successful transformants, which are then verified by analytical PCR.

Materials and Reagents
Yeast Strains and Plasmids

Saccharomyces cerevisiae strain (e.g., BY4741, BY4742)
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Plasmid containing the KanMX marker (e.g., pFA6a-KanMX6)

Media and Reagents
Reagent Concentration/Components

YPD Medium 1% Yeast Extract, 2% Peptone, 2% Dextrose

YPD Agar Plates YPD Medium with 2% Agar

YPD+G418 Plates YPD Agar with 200 µg/mL G418

Lithium Acetate (LiAc) 1 M and 100 mM solutions, sterile

Polyethylene Glycol (PEG) 50% w/v PEG 3350, sterile

Single-Stranded Carrier DNA (ssDNA) 10 mg/mL, boiled and chilled on ice before use

TE Buffer 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)

Zymolyase (optional, for DNA extraction)

PCR Master Mix

Oligonucleotide Primers See Table 2

Nuclease-free water

DNA Gel Electrophoresis reagents Agarose, TAE buffer, DNA ladder, DNA stain

Experimental Protocols
Primer Design
Successful gene knockout relies on the correct design of primers to amplify the KanMX

cassette with flanking homology to the ECM33 locus. The primers consist of two parts: a 3' end

that is homologous to the KanMX plasmid and a 5' tail that is homologous to the region

immediately upstream or downstream of the ECM33 ORF. For this protocol, we will design

primers with 45 bp of homology to the ECM33 locus.

The sequence of the S. cerevisiae strain S288C chromosome II containing the ECM33 gene

(YBR078W) is used for primer design.

Table 2: Oligonucleotide Primers for ECM33 Knockout
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Primer Name Sequence (5' to 3') Target

ECM33_KO_F

[45 bp upstream of ECM33

start

codon]CGTACGCTGCAGGTC

GAC

ECM33 upstream flank +

KanMX forward priming site

ECM33_KO_R

[45 bp downstream of ECM33

stop

codon]ATCGATGAATTCGAGC

TCG

ECM33 downstream flank +

KanMX reverse priming site

ECM33_Ver_F

[Sequence ~200-400 bp

upstream of ECM33 start

codon]

ECM33 locus verification

(upstream)

ECM33_Ver_R

[Sequence ~200-400 bp

downstream of ECM33 stop

codon]

ECM33 locus verification

(downstream)

KanB
CTGCAGCGAGGAGCCGTAA

T

KanMX cassette internal

verification

To design the specific 45 bp homology regions, obtain the sequence of the ECM33 (YBR078W)

gene and its flanking regions from the Saccharomyces Genome Database (SGD).

Amplification of the KanMX Cassette
Set up a 50 µL PCR reaction as follows:
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Component Volume/Amount

10x PCR Buffer 5 µL

dNTPs (10 mM) 1 µL

ECM33_KO_F Primer (10 µM) 2.5 µL

ECM33_KO_R Primer (10 µM) 2.5 µL

KanMX plasmid template (10-50 ng) 1 µL

Taq DNA Polymerase 0.5 µL

Nuclease-free water to 50 µL

Perform PCR with the following cycling conditions:

Initial denaturation: 95°C for 5 minutes

30-35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55°C for 30 seconds

Extension: 72°C for 1.5 minutes

Final extension: 72°C for 10 minutes

Analyze 5 µL of the PCR product on a 1% agarose gel to confirm the amplification of a band

of the correct size (approximately 1.6 kb for the KanMX cassette from pFA6a-KanMX6).

Purify the remaining PCR product using a PCR purification kit.

Yeast Transformation (LiAc/ssDNA/PEG Method)
This protocol is based on the high-efficiency lithium acetate/single-stranded carrier

DNA/polyethylene glycol method.
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Inoculate 5 mL of YPD medium with the desired S. cerevisiae strain and grow overnight at

30°C with shaking.

The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.

Grow the culture at 30°C with shaking until it reaches an OD600 of 0.6-0.8.

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cells with 25 mL of sterile water and centrifuge again.

Resuspend the cell pellet in 1 mL of 100 mM sterile LiAc and transfer to a microfuge tube.

Pellet the cells by centrifuging at top speed for 15 seconds and remove the supernatant.

Resuspend the cells in 400 µL of 100 mM LiAc. The cells are now competent.

In a new microfuge tube, mix the following in order:

240 µL of 50% PEG

36 µL of 1.0 M LiAc

10 µL of 10 mg/mL single-stranded carrier DNA (boiled for 5 minutes and snap-cooled on

ice immediately before use)

1-5 µg of the purified KanMX PCR product (in up to 74 µL of sterile water)

Add 50 µL of the competent yeast cell suspension to the transformation mix.

Vortex vigorously for 1 minute to completely resuspend the cell pellet.

Incubate at 30°C for 30 minutes.

Heat shock the cells at 42°C for 15-25 minutes.

Pellet the cells by centrifugation at 8,000 x g for 15 seconds and remove the supernatant.
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Resuspend the cell pellet in 1 mL of YPD and incubate at 30°C for 2-3 hours to allow for the

expression of the resistance gene.

Pellet the cells, remove the supernatant, and resuspend in 100-200 µL of sterile water.

Plate the entire cell suspension onto YPD plates containing 200 µg/mL G418.

Incubate the plates at 30°C for 2-3 days until colonies appear.

Verification of the ecm33Δ Mutant
Colonies that grow on the G418 plates are potential knockout mutants. It is crucial to verify the

correct integration of the KanMX cassette at the ECM33 locus by analytical PCR.

Genomic DNA Extraction:

Inoculate a small amount of cells from a G418-resistant colony into 1.5 mL of YPD and

grow overnight.

Harvest the cells and extract genomic DNA using a standard yeast genomic DNA

extraction protocol (e.g., Zymolyase treatment followed by phenol-chloroform extraction or

a commercial kit).

PCR Verification:

Perform three separate PCR reactions for each potential mutant, plus a wild-type control.

Table 3: PCR Verification Reactions

Reaction
Forward
Primer

Reverse
Primer

Expected WT
size

Expected
ecm33Δ size

A ECM33_Ver_F ECM33_Ver_R ~1.7 kb ~2.0 kb

B ECM33_Ver_F KanB No product ~0.8 kb

C
KanB (internal

reverse)
ECM33_Ver_R No product ~1.0 kb
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Reaction A: This reaction uses primers that flank the ECM33 gene. In a wild-type strain, this

will produce a band corresponding to the size of the ECM33 ORF plus the flanking regions.

In a successful knockout, the ECM33 ORF is replaced by the larger KanMX cassette,

resulting in a larger PCR product.

Reaction B: This reaction uses a primer upstream of the ECM33 locus and a primer internal

to the KanMX cassette. This should only produce a product in a successful knockout strain.

Reaction C: This reaction uses a primer internal to the KanMX cassette and a primer

downstream of the ECM33 locus. This should also only produce a product in a successful

knockout strain.

Analyze the PCR products on a 1% agarose gel. A confirmed ecm33Δ mutant will show the

expected band sizes as outlined in Table 3 and the absence of the wild-type band in

Reaction A.
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Caption: Workflow for creating an ecm33Δ knockout mutant.

Homologous Recombination at the ECM33 Locus
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Caption: Diagram of homologous recombination at the ECM33 locus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Creating an ecm33Δ Knockout Mutant in
Saccharomyces cerevisiae: A Detailed Protocol]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3188728#how-to-create-an-ecm33-
knockout-mutant-in-yeast]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b3188728#how-to-create-an-ecm33-knockout-mutant-in-yeast
https://www.benchchem.com/product/b3188728#how-to-create-an-ecm33-knockout-mutant-in-yeast
https://www.benchchem.com/product/b3188728#how-to-create-an-ecm33-knockout-mutant-in-yeast
https://www.benchchem.com/product/b3188728#how-to-create-an-ecm33-knockout-mutant-in-yeast
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3188728?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3188728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

